molecular formula C12H9Cl3N2S B1415886 1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone CAS No. 194923-67-6

1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone

Cat. No.: B1415886
CAS No.: 194923-67-6
M. Wt: 319.6 g/mol
InChI Key: WOYAEBYMYFVQQK-FRKPEAEDSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone are not detailed in the search results. Its complex structure suggests a range of potential properties.

Scientific Research Applications

Analytical Chemistry Applications

One significant application of related compounds, such as 1-benzo[b]thien-2-ylethanone (2-acetylbenzothiophene, 2-ABT) and its impurities, involves high-performance liquid chromatography (HPLC) for analytical purposes. This method utilizes reverse-phase HPLC systems with UV detection for the determination and quantification of these compounds, demonstrating their utility in precise analytical chemistry contexts for impurity analysis and quantification with high linearity and precision (Shada et al., 1996).

Synthesis and Reactivity

Research into the regioselectivity of reactions involving 2-hydrazinothiazoles with 1-thienyl- and 1-furyl-1,3-butanediones in methanol under acidic conditions has revealed complex reaction pathways leading to a mixture of pyrazoles and pyrazolines. This study underscores the nuanced influence of acid concentration and substituent nature on the reactivity and product distribution of such reactions, highlighting the synthetic versatility and chemical reactivity of thiophene-based hydrazones (Denisova et al., 2002).

Antiglycation Activity

A study on 2,4,6-trichlorophenyl hydrazones has identified compounds with significant in vitro antiglycation potential, indicating their utility as novel antiglycation agents. This research not only provides insights into the structure-activity relationships of these compounds but also highlights their potential therapeutic applications in managing complications related to protein glycation (Khan et al., 2011).

Mechanism of Action

The mechanism of action of 1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone is not specified in the search results. Its diverse applications in scientific research suggest a variety of potential mechanisms.

Safety and Hazards

The safety and hazards associated with 1-Thien-2-ylethanone (2,4,6-trichlorophenyl)hydrazone are not specified in the search results. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the supplier .

Properties

IUPAC Name

2,4,6-trichloro-N-[(E)-1-thiophen-2-ylethylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2S/c1-7(11-3-2-4-18-11)16-17-12-9(14)5-8(13)6-10(12)15/h2-6,17H,1H3/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYAEBYMYFVQQK-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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